L-SERINE-N-T-BOC, O-BZ ETHER (3-13C)

NMR spectroscopy Metabolic flux analysis Isotopic tracing

Researchers requiring site-specific 13C labeling for peptide NMR or metabolic flux studies face limited options. L-SERINE-N-T-BOC, O-BZ ETHER (3-13C) solves this with orthogonal Boc/Bz protection and a precisely placed 13C at the serine β-carbon. - Delivers superior Boc-SPPS coupling efficiency (92.4% vs 85% Fmoc) for challenging sequences. - Enables unambiguous 1H-13C HSQC spectral assignments without uniform labeling crowding. - Serves as an ideal internal standard for GLP-compliant LC-MS/MS quantification. - Consistent 98% purity; available for immediate global dispatch.

Molecular Formula
Molecular Weight 296.32
Cat. No. B1579703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-SERINE-N-T-BOC, O-BZ ETHER (3-13C)
Molecular Weight296.32
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Serine-N-t-Boc, O-Bz Ether (3-13C) - Stable Isotope Labeled Protected Amino Acid for Peptide Synthesis and NMR


L-SERINE-N-T-BOC, O-BZ ETHER (3-13C) (also known as N-Boc-O-benzyl-L-serine-[3-13C] or Boc-Ser(Bzl)-OH-3-13C) is a stable isotope-labeled, orthogonally protected L-serine derivative . The compound features a tert-butoxycarbonyl (Boc) protecting group on the α-amine and a benzyl (Bz) ether protecting group on the side-chain hydroxyl, with a carbon-13 isotope incorporated specifically at the C3 (β-carbon) position of the serine backbone [1]. It serves as a critical building block for solid-phase and solution-phase peptide synthesis, enabling the precise introduction of a site-specific 13C label into peptides and proteins for applications including nuclear magnetic resonance (NMR) spectroscopy, metabolic flux analysis, and quantitative mass spectrometry .

Why L-Serine-N-t-Boc, O-Bz Ether (3-13C) Cannot Be Replaced by Unlabeled or Differently Protected Analogs


The selection of L-SERINE-N-T-BOC, O-BZ ETHER (3-13C) over alternative serine derivatives is dictated by the unique combination of its isotopic labeling position and orthogonal protecting group strategy, which are not interchangeable . Substitution with unlabeled Boc-Ser(Bzl)-OH eliminates the ability to perform site-specific 13C NMR analysis or use the compound as an isotopically distinct internal standard for quantitative LC-MS [1]. Using a differently labeled analog, such as L-Serine-N-t-Boc, O-Bz Ether (2-13C), alters the position of the NMR-active nucleus, thereby changing the spectral information obtained and potentially rendering metabolic flux data misinterpreted . Furthermore, replacing the Boc/Benzyl protection scheme with a Fmoc/tBu strategy changes the entire synthetic workflow, as these protecting groups are orthogonal and incompatible with standard Boc-SPPS protocols . The quantitative evidence below details why these distinctions are critical for precise scientific outcomes.

L-Serine-N-t-Boc, O-Bz Ether (3-13C) - Evidence-Based Differentiation and Selection Guide


Site-Specific 3-13C Labeling Enables Distinct NMR and Metabolic Flux Data vs. 2-13C Analog

L-SERINE-N-T-BOC, O-BZ ETHER (3-13C) incorporates the 13C isotope at the C3 (β-carbon) position of the serine backbone . This specific labeling is crucial for tracking the metabolic fate of the serine β-carbon, which is distinct from the C2 (α-carbon) position labeled in the 2-13C analog . In NMR applications, the 13C nucleus at position 3 provides a unique chemical shift and coupling pattern, allowing for the unambiguous assignment of resonances and the tracking of the C3 carbon through biosynthetic pathways, such as its conversion to glycine or incorporation into the one-carbon pool [1]. This site-specific information is lost if a uniformly labeled or differently positioned analog is substituted.

NMR spectroscopy Metabolic flux analysis Isotopic tracing

Quantitative LC-MS Internal Standard Performance: 13C-Labeled vs. Unlabeled Boc-Ser(Bzl)-OH

In quantitative LC-MS/MS assays, an isotopically labeled internal standard (IS) is required to correct for matrix effects and variations in ionization efficiency [1]. L-SERINE-N-T-BOC, O-BZ ETHER (3-13C) serves this purpose directly for peptides containing serine residues synthesized using Boc chemistry. Compared to using an unlabeled Boc-Ser(Bzl)-OH standard, the 13C-labeled version co-elutes identically but is distinguishable by its +1 Da mass shift in the MS1 spectrum, enabling precise relative quantification [2]. This is a critical advantage for accurate bioanalysis and pharmacokinetic studies of peptide therapeutics.

Quantitative proteomics LC-MS/MS Internal standard

Orthogonal Boc/Benzyl Protection Enables Higher Coupling Efficiency vs. Fmoc Strategy in Somatostatin Analog Synthesis

The orthogonal Boc (amine) and Benzyl (hydroxyl) protection scheme of this compound is specifically designed for Boc-based solid-phase peptide synthesis (SPPS). In a comparative case study for the cGMP synthesis of a somatostatin analog, the use of Boc/Benzyl protection for serine residues resulted in a coupling efficiency of 92.4%, compared to only 85% efficiency when using the standard Fmoc/tBu strategy . This 7.4% absolute increase in coupling efficiency translates to significantly higher overall yields and reduced impurity profiles in multi-step syntheses, particularly for long or difficult peptide sequences.

Solid-phase peptide synthesis Synthetic efficiency cGMP manufacturing

Quantitative Yield in Deprotection: 62.3% Yield for Boc Removal from Labeled Serine Derivative

The Boc protecting group on L-SERINE-N-T-BOC, O-BZ ETHER (3-13C) is selectively removable under mild acidic conditions (e.g., TFA) without affecting the benzyl ether, a key feature of orthogonal protection. A reported synthetic procedure for deprotecting the N-Boc group from this compound yielded the free amine, O-benzyl-L-serine, in a 62.3% yield after chromatographic purification [1]. While this specific yield is from a small-scale synthesis and can be optimized, it establishes a quantitative baseline for the deprotection efficiency of this labeled, protected amino acid, which is valuable for planning synthetic sequences and estimating material requirements.

Peptide deprotection Synthetic yield Process chemistry

13C vs. 15N Labeling: Differential Signal Resolution in Biomolecular NMR Studies

For biomolecular NMR studies, the choice of isotope label significantly impacts the type and quality of structural information obtained. 13C labeling, as in L-SERINE-N-T-BOC, O-BZ ETHER (3-13C), provides detailed information about the carbon backbone and side-chain dynamics of peptides and proteins [1]. In contrast, 15N labeling primarily reports on the amide backbone. By incorporating a site-specific 13C label, researchers can simplify complex NMR spectra and obtain high-resolution data on specific carbon environments, which is essential for studying protein folding, ligand interactions, and conformational changes [2]. This targeted 13C approach is complementary to, and offers different information than, using a uniformly 15N-labeled analog.

Biomolecular NMR Protein structure Isotope labeling

L-Serine-N-t-Boc, O-Bz Ether (3-13C) - Validated Application Scenarios for Procurement and Research


Site-Specific 13C Labeling for NMR-Based Structural Biology of Serine-Rich Peptides

Researchers studying the structure and dynamics of peptides containing serine residues, such as those found in antimicrobial peptides or protein-protein interaction domains, can use L-SERINE-N-T-BOC, O-BZ ETHER (3-13C) as a building block in Boc-SPPS . The site-specific incorporation of 13C at the C3 position provides a unique NMR handle, enabling the acquisition of high-resolution 1H-13C HSQC spectra to monitor serine side-chain conformations and interactions without the spectral crowding inherent to uniformly labeled proteins [1].

Internal Standard for Quantitative LC-MS/MS Analysis of Peptide Therapeutics in Biological Matrices

In regulated bioanalysis supporting preclinical and clinical studies for peptide drugs, L-SERINE-N-T-BOC, O-BZ ETHER (3-13C) is used to synthesize a stable isotope-labeled version of the therapeutic peptide [2]. This labeled peptide serves as an ideal internal standard for LC-MS/MS quantification in plasma or tissue samples, as it co-elutes with the analyte but is distinguishable by mass, thereby correcting for matrix effects and ensuring accurate, precise, and GLP-compliant measurements of drug concentration [3].

High-Efficiency Manufacturing of Complex Peptides Using Boc-SPPS in cGMP Environments

For process chemists and CROs engaged in the large-scale, cGMP manufacturing of peptide APIs, L-SERINE-N-T-BOC, O-BZ ETHER (3-13C) offers a distinct advantage. The orthogonal Boc/Benzyl protection strategy has been shown to provide superior coupling efficiency (92.4%) compared to Fmoc-based methods (85%) in the synthesis of challenging sequences like somatostatin analogs . This improved efficiency minimizes waste, reduces cycle times, and ultimately lowers the cost of goods, making it a strategically superior choice for industrial-scale peptide production where Boc chemistry is the preferred route.

Metabolic Flux Analysis of Serine and One-Carbon Metabolism

Investigators studying cellular metabolism can utilize L-SERINE-N-T-BOC, O-BZ ETHER (3-13C) to trace the fate of the serine β-carbon. After incorporation into a peptide or as a free amino acid tracer, the 13C label at the C3 position can be tracked via NMR or MS to determine its incorporation into downstream metabolites such as glycine, formate, and nucleotides [4]. This allows for the quantification of metabolic fluxes through the serine biosynthesis pathway and the one-carbon cycle, providing critical insights into cancer metabolism, immune cell function, and metabolic disorders [4].

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